Conivaptan hydrochloride
Overview
Description
Conivaptan hydrochloride is a non-peptide inhibitor of the antidiuretic hormone vasopressin. It is primarily used to treat hyponatremia, a condition characterized by low sodium levels in the blood, often caused by the syndrome of inappropriate antidiuretic hormone secretion (SIADH). This compound inhibits both V1a and V2 vasopressin receptors, making it effective in increasing serum sodium levels .
Mechanism of Action
Target of Action
Conivaptan hydrochloride is a non-peptide inhibitor of the antidiuretic hormone vasopressin . It primarily targets both isotypes of the vasopressin receptor, V1a and V2 . These receptors play a crucial role in the regulation of water and electrolyte balance .
Mode of Action
This compound functions by antagonizing V2 receptors in the renal collecting ducts, resulting in aquaresis, or excretion of free water . This antagonism occurs in the renal collecting ducts . The antidiuretic action of vasopressin is mediated through activation of the V2 receptor, which functions to regulate water and electrolyte balance at the level of the collecting ducts in the kidney .
Biochemical Pathways
The level of vasopressin (AVP) in circulating blood is critical for the regulation of water and electrolyte balance and is usually elevated in both euvolemic and hypervolemic hyponatremia . The AVP effect is mediated through V2 receptors, which are functionally coupled to aquaporin channels in the apical membrane of the collecting ducts of the kidney . These receptors help to maintain plasma osmolality within the normal range by increasing the permeability of the renal collecting ducts to water .
Pharmacokinetics
The pharmacokinetics of this compound involves hepatic metabolism via the CYP3A4 enzyme to four minimally-active metabolites . The drug is excreted in feces (~83%) and urine (12%) . The elimination half-life of this compound ranges from 5.3 to 8.1 hours .
Result of Action
The predominant pharmacodynamic effect of this compound in the treatment of hyponatremia is through its V2 antagonism of AVP in the renal collecting ducts, an effect that results in aquaresis, or excretion of free water . This results in an increase in net fluid loss, increase in urine output, and decrease in the osmolality of urine .
Action Environment
The action of this compound is influenced by the patient’s health status and the presence of other medical conditions. For instance, it is used in the hospital setting for the treatment of euvolemic and hypervolemic hyponatremia . These conditions occur when the sodium level in the blood falls significantly below normal, often associated with congestive heart failure, liver disease, and kidney failure .
Biochemical Analysis
Biochemical Properties
Conivaptan hydrochloride is an arginine vasopressin (AVP) receptor antagonist with affinity for human V1A and V2 receptors in the nanomolar range in vitro . It interacts with these receptors, which are crucial for water and electrolyte regulation and balance . The V2 receptors maintain plasma osmolality and are coupled to aquaporin channels in the collecting ducts of kidneys where they regulate AVP levels .
Cellular Effects
This compound functions by antagonizing V2 receptors in the renal collecting ducts, causing aquaresis or water secretion . This results in an increase in net fluid loss, increase in urine output, and decrease in the osmolality of urine .
Molecular Mechanism
The molecular mechanism of action of this compound involves its antagonism of AVP in the renal collecting ducts, an effect that results in aquaresis, or excretion of free water . This antagonism occurs in the renal collecting ducts, resulting in aquaresis, or excretion of free water .
Temporal Effects in Laboratory Settings
While specific long-term effects of this compound in laboratory settings are not mentioned in the search results, it is known that the typical pharmacodynamic effects of the drug include an increase in net fluid loss, increase in urine output, and decrease in the osmolality of urine .
Dosage Effects in Animal Models
Studies in animal models of hyponatremia showed that this compound prevented the occurrence of hyponatremia-related physical signs in rats with the syndrome of inappropriate antidiuretic hormone secretion .
Metabolic Pathways
CYP3A4 is the sole cytochrome P450 isozyme responsible for the metabolism of this compound . Four metabolites have been identified, and their pharmacological activity at V1a and V2 receptors ranged from approximately 3-50% and 50-100% that of Conivaptan, respectively .
Transport and Distribution
This compound is extensively bound to human plasma proteins, being 99% bound over the concentration range of approximately 10 to 1000 ng/mL .
Subcellular Localization
It is known that the drug functions by antagonizing V2 receptors in the renal collecting ducts , suggesting that its effects are localized to these structures within the cells of the kidneys.
Preparation Methods
The synthesis of conivaptan hydrochloride involves several steps, starting with aniline as the raw material. The process includes amidation and other chemical reactions to form the final compound. Industrial production methods focus on optimizing these reactions to ensure high yield and purity .
Chemical Reactions Analysis
Conivaptan hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Conivaptan hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of vasopressin receptors.
Biology: Helps in understanding the role of vasopressin in water and electrolyte balance.
Medicine: Primarily used to treat hyponatremia in hospitalized patients. It is also being studied for its potential use in treating heart failure and other conditions associated with fluid retention.
Industry: Used in the development of new drugs targeting vasopressin receptors .
Comparison with Similar Compounds
Conivaptan hydrochloride is unique in its dual inhibition of V1a and V2 vasopressin receptors. Similar compounds include:
Tolvaptan: Another vasopressin receptor antagonist, but it primarily targets the V2 receptor.
Lixivaptan: Similar to tolvaptan, it also targets the V2 receptor.
Mozavaptan: Another V2 receptor antagonist used in the treatment of hyponatremia. Compared to these compounds, this compound’s dual receptor antagonism provides a broader range of therapeutic effects
Properties
IUPAC Name |
N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O2.ClH/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22;/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYHAFSDANBVMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168585 | |
Record name | Conivaptan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168626-94-6 | |
Record name | Conivaptan hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168626-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Conivaptan hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168626946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Conivaptan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CONIVAPTAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75L57R6X36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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